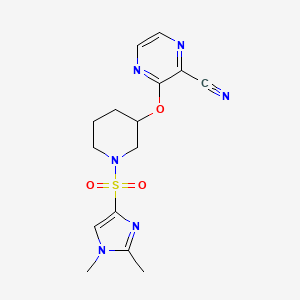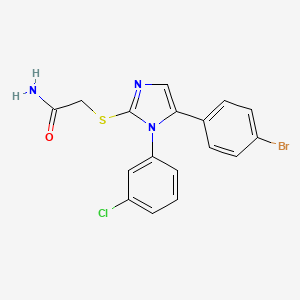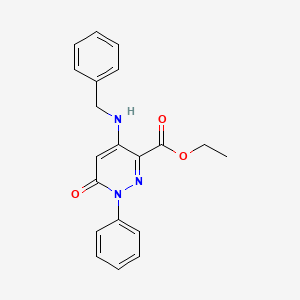
3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" appears to be a complex molecule that may be related to the field of heterocyclic chemistry. The structure suggests the presence of multiple heterocycles, including an imidazole and a pyrazine ring, which are often found in pharmaceuticals and agrochemicals due to their diverse biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in the literature. For instance, a green mechanochemical method has been developed for synthesizing 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, which shares the pyrazole moiety with the compound . This method involves a grinding-induced, sequential one-pot three-component reaction, which is solvent-free and therefore environmentally friendly. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied or adapted for its synthesis.
Another relevant synthesis approach is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles to produce imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines . This method provides a quick access to products with substitution at N1 and C2, which could be a step in the synthesis of the compound , considering it contains an imidazole ring that could potentially be formed through such a process.
Molecular Structure Analysis
The molecular structure of "this compound" suggests a complex arrangement of rings and functional groups. The imidazole ring is a five-membered planar heterocycle with two nitrogen atoms, which is known for its role in the structure of many important biomolecules, such as histidine and biotin. The pyrazine ring is a six-membered heterocycle with two nitrogen atoms opposite each other, which is often found in compounds with various biological activities. The presence of a sulfonyl group and a piperidine ring indicates potential for interactions with biological targets, as these groups are often seen in drug molecules.
Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of its functional groups. The imidazole ring can participate in electrophilic substitution reactions, given its aromatic nature. The sulfonyl group could be involved in sulfonylation reactions, which are important in the synthesis of sulfonamide drugs. The piperidine ring, being a secondary amine, could engage in reactions with electrophiles or act as a base. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing further chemical versatility.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer some general properties based on its structure. The molecule is likely to be relatively polar due to the presence of the sulfonyl group and the nitrile, which could affect its solubility in various solvents. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the molecular structure and the presence of multiple rings. Its biological activity would be determined by the interaction of its functional groups with biological targets, which could be explored in further studies.
Scientific Research Applications
Utility in Heterocyclic Synthesis
This compound serves as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, research has shown its application in the creation of novel pyrazole, pyridine, and pyrimidine derivatives, which are significant in the development of new therapeutic agents. The chemical reactions often involve multi-step syntheses that lead to the formation of compounds with potential biological activities (Fadda et al., 2012).
Antibacterial Agents Synthesis
Another application is in the synthesis of heterocyclic compounds containing a sulfonamido moiety, which are explored for their antibacterial properties. These syntheses aim to develop new antibacterial agents that can address the challenge of antibiotic resistance, indicating the compound's role in contributing to global health solutions (Azab et al., 2013).
Chemiluminescent Materials Development
The compound also finds application in the development of chemiluminescent materials. These materials are useful in various analytical and bioanalytical assays, including those for clinical diagnostics and environmental monitoring. The synthesis of fully substituted pyrazoles and their sulphenylation, leading to compounds with significant chemiluminescent properties, exemplifies this application (Sun et al., 2015).
Antimicrobial and Anticancer Activities
Furthermore, derivatives synthesized using this compound have been evaluated for antimicrobial and anticancer activities. Some of these derivatives have shown high activities against various bacterial strains, suggesting their potential as lead compounds in drug discovery efforts targeting infectious diseases and cancer (Mohamed et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-11-19-14(10-20(11)2)25(22,23)21-7-3-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,10,12H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSOBMVYZSKYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)




![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)


amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)
![benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3009341.png)

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)
